8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one
Description
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one (CAS: 1935917-44-4) is a spirocyclic compound featuring a bicyclic framework with a diazaspiro[4.5]decane core. Its molecular formula is C₈H₆ClN₃O, and it incorporates an ethynyl (-C≡CH) substituent at the 8-position of the spiro system .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
8-ethynyl-6,9-diazaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C10H14N2O/c1-2-8-9(13)12-10(7-11-8)5-3-4-6-10/h1,8,11H,3-7H2,(H,12,13) |
InChI Key |
KVHLTOGRWSISSZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=O)NC2(CCCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Diazaspiro Core Formation
The diazaspiro[4.5]decane scaffold is typically constructed via cyclization reactions. A patented method for analogous spirocyclic compounds involves reacting 1,1-pentamethylene oxalic acid with urea at 150–200°C for 0.5–2 hours, yielding an 80.1–89.5% product after recrystallization. While this approach targets 8-azaspiro[4.5]decane-7,9-dione, it highlights the efficacy of high-temperature cyclization for spiro ring formation. For 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one, similar cyclization may involve:
Ethynyl Group Introduction
The ethynyl (-C≡CH) substituent at the 8-position is introduced through late-stage functionalization. Common methods include:
-
Sonogashira coupling : Palladium-catalyzed cross-coupling between a spirocyclic halide (e.g., bromide or iodide) and trimethylsilylacetylene (TMSA), followed by deprotection.
-
Nucleophilic substitution : Displacing a leaving group (e.g., tosylate or mesylate) with lithium acetylide at low temperatures (-78°C to 0°C).
Industrial Production and Scalability
Continuous Flow Reactor Optimization
Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat transfer and mixing, critical for exothermic cyclization steps. Key parameters include:
Purification and Yield Enhancement
Crude products are purified via:
-
Recrystallization : Using ethanol/water mixtures (30–60% ethanol) to isolate crystalline this compound.
-
Column chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) for lab-scale purification.
Reaction Condition Optimization
Solvent and Catalyst Screening
Kinetic and Thermodynamic Control
-
Cyclization kinetics : Higher temperatures (≥180°C) accelerate ring closure but risk decomposition.
-
Ethynyl stability : TMSA protects the ethynyl group during coupling, preventing polymerization.
Comparative Analysis with Structural Analogs
Substituent Effects on Synthesis
Chemical Reactions Analysis
Types of Reactions
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The diazaspiro[4.5]decane scaffold is highly modular, allowing for variations in substituents that critically influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Ethynyl vs.
- Hydroxymethyl vs. Ethynyl : The hydroxymethyl analog (CAS: 90058-25-6) exhibits improved aqueous solubility due to hydrogen bonding, whereas the ethynyl group may reduce polarity .
Physicochemical Properties
- Melting Points : Ethynyl-substituted spirocycles typically exhibit lower melting points compared to aryl-substituted analogs (e.g., 5a: 73–74°C vs. 5d: 162°C) due to reduced crystallinity .
- Solubility : Sodium salts of 7,9-diazaspiro[4.5]decane-6,8,10-trione derivatives (e.g., 1-butyl-sodium salt) show enhanced water solubility, critical for formulation .
Q & A
Q. Table 1: Comparative Reactivity of Spirocyclic Compounds
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